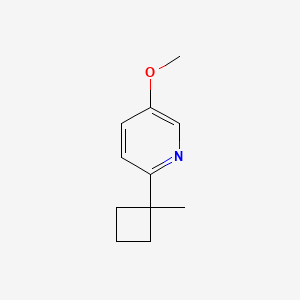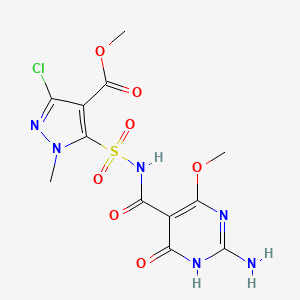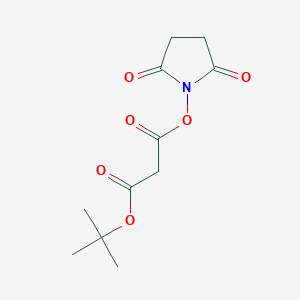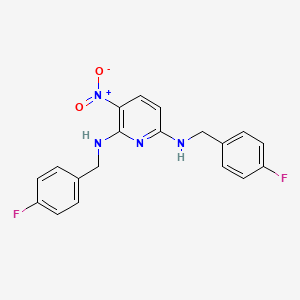
N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is a synthetic organic compound that belongs to the class of pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Substitution: Introduction of the 4-fluorobenzyl groups to the pyridine ring.
Amidation: Formation of the diamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: The fluorobenzyl groups might be substituted under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.
Biological Studies: Use in studies to understand its interaction with biological molecules.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Material Production:
作用機序
The mechanism of action for “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: A simpler analog without the fluorobenzyl and nitro groups.
4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the pyridine and nitro groups.
Uniqueness
“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C19H16F2N4O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-N,6-N-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24) |
InChIキー |
AAINTQCCGMHNHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
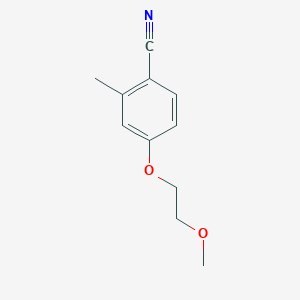
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
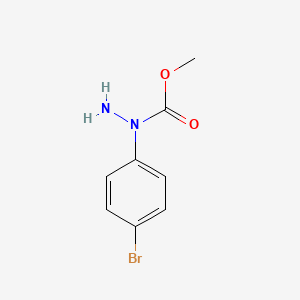
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
